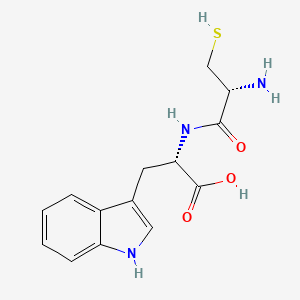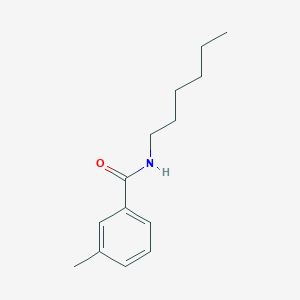
N-hexyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-3-methylbenzamide is an organic compound with the molecular formula C14H21NO. It is a derivative of benzamide, where the benzene ring is substituted with a hexyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-3-methylbenzamide can be synthesized through the reaction of 3-methylbenzoic acid with hexylamine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as copper-based metal-organic frameworks can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-methylbenzoic acid derivatives.
Reduction: Formation of N-hexyl-3-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-hexyl-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-hexyl-3-methylbenzamide involves its interaction with specific molecular targets. In the case of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby preventing them from detecting human odors . The compound may also interact with enzymes and proteins, leading to its observed biological effects.
Comparison with Similar Compounds
N-hexyl-3-methylbenzamide can be compared with other similar compounds such as:
N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different alkyl groups.
N-methylbenzamide: Lacks the hexyl group and has different chemical properties.
N-hexylbenzamide: Similar structure but without the methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
349403-63-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-hexyl-3-methylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-3-4-5-6-10-15-14(16)13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16) |
InChI Key |
YDRYQLGZSXFHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


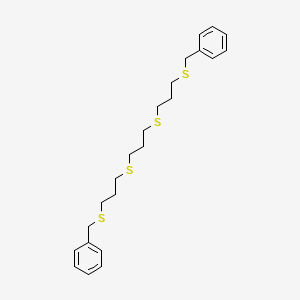

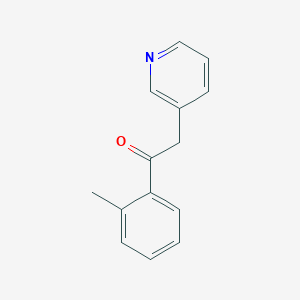
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
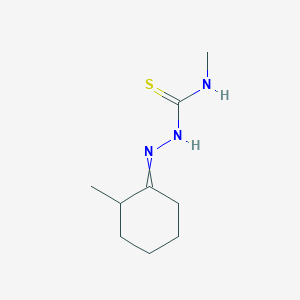
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
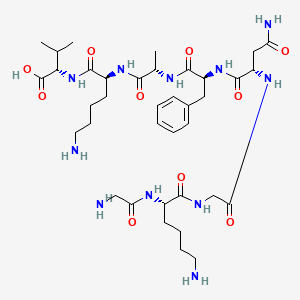
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
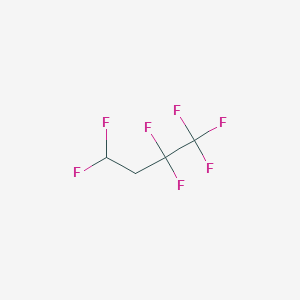
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
